REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]1=[O:17].[H-].[Na+].[F:20]N(CC(C)(C)C)S(C1C=CC(C)=CC=1)(=O)=O.Cl>C1COCC1.ClCCl>[F:20][C:2]1([CH3:1])[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]1=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1C(N(C2=NC=CC=C21)C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
FN(S(=O)(=O)C1=CC=C(C=C1)C)CC(C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recool to 10° C
|
Type
|
TEMPERATURE
|
Details
|
Warm
|
Type
|
CUSTOM
|
Details
|
reaction mixture up to room temperature slowly
|
Type
|
STIRRING
|
Details
|
stir for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
Pour onto ice/water (100 mL)
|
Type
|
FILTRATION
|
Details
|
Dry organic solution with MgSO4, filter
|
Type
|
CUSTOM
|
Details
|
rotoevaporate to give an oil
|
Type
|
WASH
|
Details
|
chromatograph on silica gel, eluting with 30% ethyl acetate-hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Triturate with isopropyl ether-petroleum ether
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(N(C2=NC=CC=C21)C2=CC=CC=C2)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |